alpha-Vitamin E-13C6 chemical structure and isotopic labeling
alpha-Vitamin E-13C6 chemical structure and isotopic labeling
Topic:
Technical Monograph: -Tocopherol- C Internal Standard
Structural Characterization, Synthesis, and LC-MS/MS Application
Executive Summary
The accurate quantification of
This guide details the structural and analytical superiority of
Chemical Identity & Structural Characterization[1]
The defining feature of this internal standard is the isotopic enrichment of the chroman head group. Unlike deuterium labeling on methyl groups (which can be exchangeable or metabolically unstable), the
Chemical Specifications
| Feature | Unlabeled | |
| CAS Number | 59-02-9 | N/A (Isotope specific) |
| Formula | ||
| Molecular Weight | 430.71 g/mol | ~436.7 g/mol |
| Exact Mass (M+H) | 431.39 | 437.41 |
| Label Position | None | Phenyl Ring ( |
| Isotopic Purity | Natural Abundance |
Structural Visualization
The following diagram illustrates the specific labeling position on the aromatic ring, which is critical for the stability of the mass shift during fragmentation.
Figure 1: Structural topology of
Synthesis & Isotopic Fidelity
The synthesis of
Synthetic Pathway
The most common route involves the condensation of Trimethylhydroquinone (TMHQ) with Isophytol . For the labeled standard, the TMHQ must be synthesized from
-
Precursor:
C -Phenol Methylation/Hydroxylation C -TMHQ . -
Condensation:
C -TMHQ + Isophytol -Tocopherol- C .
Why C Beats Deuterium (The "Isotope Effect")
In High-Performance Liquid Chromatography (HPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds. This causes deuterated standards (
-
The Problem: If the standard elutes earlier, it enters the MS source at a different time than the analyte. If matrix suppression (e.g., from phospholipids) varies across the peak, the standard will not accurately compensate for the suppression affecting the analyte.
-
The Solution:
C isotopes have virtually identical bond lengths and lipophilicity to C. -Tocopherol- C co-elutes perfectly with native -Tocopherol , ensuring they experience the exact same matrix effects.
Analytical Protocol: LC-MS/MS Quantification
Sample Preparation (Saponification)
Vitamin E is often esterified or trapped within lipid micelles. Saponification is required to release free
-
Critical Control Point: Vitamin E is highly oxidation-prone. All extraction solvents must contain an antioxidant (e.g., BHT or Ascorbic Acid).
Step-by-Step Workflow:
-
Aliquot: 100
L Plasma/Serum. -
Spike: Add 10
L of -Tocopherol- C Internal Standard (IS) working solution. -
Protein Precipitation: Add 200
L Ethanol (containing 1% Ascorbic Acid). Vortex. -
Extraction: Add 500
L Hexane (containing 0.1% BHT). -
Agitation: Vortex 5 mins
Centrifuge 10 mins @ 4000g. -
Transfer: Remove supernatant to a fresh vial. Evaporate to dryness under
. -
Reconstitution: Dissolve in 100
L Methanol/Acetonitrile (1:1).
LC-MS/MS Conditions
The method relies on Multiple Reaction Monitoring (MRM) .[1] The fragmentation of
Chromatography:
-
Column: C18 or Pentafluorophenyl (PFP) (PFP provides better separation of
isomers). -
Mobile Phase: Isocratic Methanol/Acetonitrile (with 0.1% Formic Acid).
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Rationale |
| 431.4 | 165.1 | Tropylium ion (Chroman head) | |
| 437.4 | 171.1 | Labeled Tropylium ion (+6 Da) |
Note: The product ion shifts from 165 to 171 because the 6 labeled carbons are located in the chroman ring, which forms the fragment ion.
Analytical Logic Flow
Figure 2: Logic flow for the quantification of Vitamin E using
References
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National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 968e - Fat-Soluble Vitamins in Human Serum. NIST, Gaithersburg, MD. [Link]
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Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Vitamin A, Vitamin E, and Carotenoids in Serum (Method 4020.05).[Link]
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Nagy, K., et al. (2007). "Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. [Link]
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Stokvis, E., et al. (2005). "Stable isotope dilution analysis of alpha-tocopherol in human serum by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. [Link]
